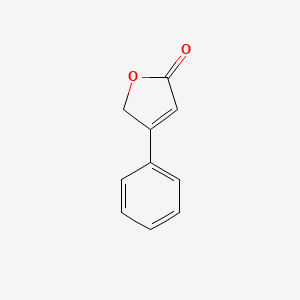

4-Phenylfuran-2(5h)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJHMYDTEVUBHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295964 | |

| Record name | 4-phenylfuran-2(5h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1575-47-9 | |

| Record name | MLS002703927 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-phenylfuran-2(5h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Mechanistic Pathways for 4 Phenylfuran 2 5h One and Its Analogues

Established Synthetic Routes for 4-Phenylfuran-2(5H)-one

Copper-Catalyzed Hydroarylation Approaches

Copper-catalyzed hydroarylation represents an effective method for the synthesis of 4-aryl-substituted butenolides. This approach typically involves the reaction of an internal alkynoate with an arylboronic acid in the presence of a copper catalyst. For instance, the reaction of 4-hydroxy-2-butynoates with phenylboronic acid, catalyzed by copper acetate (B1210297) in methanol (B129727) at ambient temperature, yields 4-phenylfuran-2(5H)-one. clockss.orgorgsyn.org This method is valued for its use of an inexpensive catalyst and the absence of required ligands or additives. orgsyn.org

A study demonstrated that the hydroarylation of methyl 4-methoxy-2-butynoate with three equivalents of phenylboronic acid led to the formation of the desired 1:1 adduct in 57% yield, alongside a 2:1 adduct in 32% yield. clockss.org This highlights a total yield of 89%, which is a significant improvement over the 61% yield obtained with the unprotected substrate. clockss.org

| Catalyst | Substrate | Reagent | Solvent | Temperature | Yield | Ref |

| Cu(OAc)₂ | 4-Hydroxy-2-butynoates | Phenylboronic Acid | Methanol | Ambient | Moderate | orgsyn.org |

| Cu(OAc)₂ | Methyl 4-methoxy-2-butynoate | Phenylboronic Acid | Not Specified | Not Specified | 57% (1:1), 32% (2:1) | clockss.org |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like 4-phenylfuran-2(5H)-one and its analogs in a single synthetic operation. mdpi.comresearchgate.netresearchgate.net These reactions are advantageous due to the use of readily available starting materials and simplified product isolation. mdpi.com

One notable example is the one-pot, three-component reaction of an arylglyoxal, acetylacetone, and a 2,6-dialkyl phenol (B47542) in the presence of triethylamine (B128534) as a base. nih.gov This reaction, conducted in refluxing acetone (B3395972), produces highly functionalized furan (B31954) derivatives in excellent yields. nih.gov Another approach involves the telescoped multicomponent reaction of an indole (B1671886), 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.comresearchgate.net This method, refluxed in acetonitrile (B52724) with triethylamine followed by treatment with acetic acid, yields 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one in 74% yield. mdpi.com The reaction mechanism is proposed to proceed through a series of condensations and cyclizations, ultimately leading to the furanone ring system. researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Base | Solvent | Conditions | Product | Yield | Ref |

| Arylglyoxal | Acetylacetone | 2,6-Dialkyl phenol | Triethylamine | Acetone | Reflux | 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one derivatives | Excellent | nih.gov |

| Indole | 4-Methoxyphenylglyoxal | Meldrum's acid | Triethylamine | Acetonitrile, Acetic Acid | Reflux | 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one | 74% | mdpi.com |

Bromo Ketone Cyclization Methods

The cyclization of α-bromo ketones with carboxylic acids is a direct route to the furan-2(5H)-one core. A patented method describes the synthesis of a 4-phenylfuran-2(5H)-one analog by reacting 2-bromo-1-[4-(methylthio)phenyl]ethanone with phenylacetic acid. This reaction is carried out in refluxing ethanol (B145695) with potassium carbonate as the base, affording 4-[4-(methylthio)phenyl]-3-phenylfuran-2(5H)-one in a 68–72% yield. The mechanism involves the nucleophilic attack of the carboxylate on the α-bromo ketone, leading to cyclization.

In a different strategy, the palladium-catalyzed cyclization of 2,3-allenoic acids in the presence of simple allenes and a lithium bromide source can produce 4-(1'-bromoalk-2'(Z)-en-2'-yl)furan-2(5H)-one derivatives. acs.org For example, reacting a 2,3-allenoic acid with 1-heptyne (B1330384) in the presence of palladium acetate, lithium bromide, and benzoquinone in acetic acid at 60°C yields the corresponding brominated furanone. acs.org

| Bromo Ketone | Carboxylic Acid/Allene (B1206475) | Catalyst/Base | Solvent | Conditions | Product | Yield | Ref |

| 2-bromo-1-[4-(methylthio)phenyl]ethanone | Phenylacetic acid | K₂CO₃ | Ethanol | Reflux | 4-[4-(methylthio)phenyl]-3-phenylfuran-2(5H)-one | 68-72% | |

| 2,3-Allenoic acid | 1-Heptyne | Pd(OAc)₂/LiBr | Acetic Acid | 60°C | 4-(1'-bromohept-2'(Z)-en-2'-yl)-furan-2(5H)-one derivative | Not specified | acs.org |

Suzuki-Miyaura Coupling for Intermediate Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is frequently employed in the synthesis of intermediates for 4-phenylfuran-2(5H)-one and its analogs. researchgate.netmdpi.comlibretexts.org This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid) with an organic halide or triflate. libretexts.org

A key application is the reaction of substituted iodobenzenes with (5-formylfuran-2-yl)boronic acid. This reaction, catalyzed by Pd(PPh₃)₄ in a toluene (B28343) and aqueous sodium carbonate mixture at 80–90°C, produces furan-phenyl intermediates in yields ranging from 75–92%. The electronic nature of the substituent on the iodobenzene (B50100) can influence the reaction kinetics. Similarly, the synthesis of rubrolide C involves a Suzuki-Miyaura coupling of 4-bromo-2(5H)-furanone with an arylboronic acid as a key step, achieving a 79% yield for the coupled product. unipi.it

The Suzuki coupling can also be used to prepare aryl ketone intermediates, which are precursors to furanones. For example, the reaction between bromobenzoyl chlorides and phenylboronic acids, catalyzed by a palladium species like Pd₂(dba)₃ with potassium carbonate as the base, yields benzophenone (B1666685) intermediates. mdpi.com

| Organohalide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature | Yield (%) | Ref |

| Substituted Iodobenzenes | (5-Formylfuran-2-yl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80-90°C | 75-92 | |

| 4-Bromo-2(5H)-furanone | Arylboronic acid | Not specified | Not specified | Not specified | Not specified | 79 | unipi.it |

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Toluene | Reflux | Not specified | mdpi.com |

Acid-Catalyzed Lactonization of Precursors

Acid-catalyzed intramolecular cyclization, or lactonization, of suitable precursors is a fundamental and widely used method for the synthesis of furan-2(5H)-ones. This reaction typically involves the cyclization of γ-hydroxycarboxylic acids or their synthetic equivalents, such as γ-keto acids or esters, under acidic conditions.

For example, 5-phenylfuran-2(3H)-one can be synthesized by treating ethyl 2-oxo-4-phenylbut-3-enoate with concentrated hydrochloric acid in dioxane. This process involves a keto-enol tautomerization followed by intramolecular esterification, resulting in the lactone in a 65% isolated yield. Similarly, the synthesis of 5-hydroxy-4-propylfuran-2(5H)-one is achieved through the acid-catalyzed cyclization of 4-hydroxy-2-pentenoic acid using concentrated sulfuric acid in toluene at elevated temperatures.

The mechanism involves the protonation of the carbonyl group (in a keto acid) or the hydroxyl group, followed by nucleophilic attack by the corresponding internal nucleophile to form the five-membered lactone ring.

| Precursor | Acid Catalyst | Solvent | Conditions | Product | Yield (%) | Ref |

| Ethyl 2-oxo-4-phenylbut-3-enoate | Concentrated HCl | Dioxane | Not specified | 5-Phenylfuran-2(3H)-one | 65 | |

| 4-Hydroxy-2-pentenoic acid | Concentrated H₂SO₄ | Toluene | 80-90°C | 5-Hydroxy-4-propylfuran-2(5H)-one | Not specified |

Reductive Carbonylation of Acetylenes

The reductive carbonylation of acetylenes provides a direct route to furan-2(5H)-ones. This transformation can be catalyzed by various transition metal complexes, with rhodium and palladium being prominent examples.

Under water-gas shift reaction conditions, terminal and non-substituted acetylenes can be selectively converted into furan-2(5H)-ones using a rhodium carbonyl cluster, such as Rh₆(CO)₁₆, as the catalyst. oup.comrsc.org For instance, the reaction of phenylacetylene (B144264) with carbon monoxide and water in dioxane, with triethylamine as a base, at 80°C produces a mixture of 3-phenylfuran-2(5H)-one (50% yield) and 4-phenylfuran-2(5H)-one (43% yield). oup.com The reaction conditions, including solvent and temperature, have a significant impact on the yield and selectivity. oup.com

Palladium-catalyzed reductive carbonylation of terminal alkynes also yields 2(5H)-furanones. mdpi.comunipr.it Using a PdI₂/KI catalytic system in the presence of carbon monoxide and water in an aprotic solvent like dioxane, terminal alkynes are converted to the corresponding furanones in good yields. mdpi.comunipr.it The proposed mechanism involves the formation of an H-Pd-I species, which then participates in a series of steps including the formation of an acylpalladium intermediate, reduction, and subsequent lactonization. mdpi.comunipr.it

| Acetylene Substrate | Catalyst System | CO Pressure | Solvent | Temperature | Products | Yields (%) | Ref |

| Phenylacetylene | Rh₆(CO)₁₆ / NEt₃ | 100 atm | Dioxane | 80°C | 3-Phenylfuran-2(5H)-one & 4-Phenylfuran-2(5H)-one | 50 & 43 | oup.com |

| Terminal Alkynes | PdI₂ / KI | Not specified | Dioxane | Not specified | 2(5H)-Furanones | Good | mdpi.comunipr.it |

Carbene-Mediated Stereoselective Olefination

Carbene-mediated reactions offer a powerful tool for the stereoselective synthesis of furanone derivatives. One notable approach involves the reaction of vinyl sulfoxonium ylides with diazo compounds. rsc.orgresearchgate.net This method proceeds through the in situ generation of a 2-alkoxy furan intermediate, which then undergoes nucleophilic addition at the γ-position. rsc.org The utility of this strategy is highlighted by its application in the total synthesis of natural products like rubrolide E. rsc.org

Copper-catalyzed reactions of diazo compounds are also central to carbene-mediated furanone synthesis. For instance, copper carbenes can react with alkynes in a formal [3+2] cycloaddition to furnish trisubstituted furans. mdpi.comencyclopedia.pub These reactions are often chemo- and regioselective, providing a modular approach to a variety of furan derivatives. mdpi.comencyclopedia.pub Furthermore, intramolecular cascade reactions of diazo compounds catalyzed by copper can lead to fused indeno-furanone derivatives through a carbene C(sp²)-H bond functionalization pathway. mdpi.comencyclopedia.pub

| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Ref. |

| Copper(I) | β-keto α-diazoester | Terminal alkyne | Trisubstituted furan | Not specified | mdpi.comencyclopedia.pub |

| Copper(I) | Diazo compound | Internal alkyne | Fused indeno-furanone | Excellent | mdpi.com |

| Rhodium(II)/Palladium(0) | α-diazo-δ-keto-ester | - | Highly substituted 3(2H)-furanone | Good | organic-chemistry.org |

Table 1: Examples of Carbene-Mediated Furanone Synthesis

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis has emerged as a versatile and powerful strategy for the synthesis of 4-phenylfuran-2(5H)-one and its derivatives. researchgate.netmdpi.com These reactions often involve the cyclization of functionalized precursors, such as allenoic acids or acetylenic acids. acs.orgthieme-connect.com

A notable example is the palladium acetate-catalyzed cyclization of 2,3-allenoic acids in the presence of simple allenes. acs.org This reaction proceeds via an initial oxypalladation of the allenoic acid to form a furanonyl palladium intermediate. This intermediate is then trapped by another allene molecule, leading to a π-allylic palladium species that, upon nucleophilic attack by a bromide ion, yields 4-(1'-bromoalk-2'(Z)-en-2'-yl)furan-2(5H)-one derivatives. acs.org The catalytic cycle is sustained by the reoxidation of Pd(0) to Pd(II) by an oxidant like benzoquinone. acs.org

Another approach involves the palladium-catalyzed dehydrogenation coupling and cyclization of acetylenic acids with iodonium (B1229267) ylides. thieme-connect.com This cascade reaction, catalyzed by Pd(PPh₃)₄ with a base such as K₂CO₃, provides a direct route to 2(5H)-furanones under mild conditions. thieme-connect.com The choice of oxidant is a critical parameter in many palladium-catalyzed furan syntheses, significantly impacting the reaction yield. researchgate.net

| Catalyst | Substrates | Product Type | Yield (%) | Ref. |

| Pd(OAc)₂ | 2,3-Allenoic acid, Simple allene | 4-(1'-Bromoalk-2'(Z)-en-2'-yl)furan-2(5H)-one | Moderate to Good | acs.org |

| Pd(PPh₃)₄ | Acetylenic acid, Iodonium ylide | 2(5H)-Furanone | Up to 98% | thieme-connect.com |

| PdI₂ | 5-Trimethylsilyl-4-yne-1,3-diol | 6,6a-dihydrofuro[3,2-b]furan-2(5H)-one derivative | Not specified | unipr.it |

Table 2: Palladium-Catalyzed Synthesis of Furanone Derivatives

Meerwein Arylation for Furanone Precursors

The Meerwein arylation is a classic organic reaction that involves the addition of an aryl diazonium salt to an electron-deficient alkene, typically catalyzed by a metal salt. wikipedia.org This reaction provides a pathway to arylated compounds that can serve as precursors for furanone synthesis. The mechanism is believed to involve the generation of an aryl radical from the diazonium salt, which then undergoes addition to the alkene. wikipedia.orgnumberanalytics.com

While direct Meerwein arylation to form 4-phenylfuran-2(5H)-one is not extensively documented, the strategy can be applied to create arylated building blocks that are subsequently cyclized to the desired furanone ring. For instance, the reaction of an alkene like acrylic acid with an aryl diazonium salt can yield an α-halocarboxylic acid, which could potentially be a precursor for a furanone. wikipedia.org The reaction's scope has been expanded to include various trapping reagents for the intermediate alkyl radical. wikipedia.org Recent advancements have also explored photocatalyzed versions of the Meerwein arylation, utilizing stable arylthianthrenium salts as aryl radical precursors, which may offer a milder and more functional group tolerant approach. nih.gov

Selenyl Bromide Resin-Induced Electrophilic Lactonization

Electrophilic lactonization is a powerful method for constructing lactone rings, including furanones. A specific and efficient variant of this reaction utilizes a selenyl bromide resin. mdpi.comresearchgate.netescholarship.org This solid-phase reagent induces the electrophilic cyclization of unsaturated carboxylic acids to form furan-2(5H)-one derivatives. researchgate.netacs.org

The use of a resin-bound reagent simplifies the purification process, as the selenium-containing byproducts can be easily removed by filtration. mdpi.com This method has been described as a facile solid-phase synthesis of furan-2(5H)-one derivatives and is considered a highly efficient and synthetically useful cyclization procedure. researchgate.netacs.org The strategy has been applied in the synthesis of various butenolides and is noted for its straightforwardness, although the selenyl bromide resin itself may not be readily accessible. mdpi.comescholarship.org

Reaction Mechanisms in 4-Phenylfuran-2(5H)-one Synthesis

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient routes. The synthesis of 4-phenylfuran-2(5H)-one often involves intricate catalytic cycles and intramolecular cyclization events.

Catalytic Cycles in Transition Metal-Mediated Syntheses

Transition metal-catalyzed reactions are central to many modern synthetic methods for furanones, with palladium-based systems being particularly prominent. clockss.orgresearchgate.netchemistry-chemists.com The catalytic cycles in these reactions typically involve a series of fundamental organometallic steps.

In palladium-catalyzed syntheses, the cycle often begins with the coordination of the palladium catalyst to an unsaturated bond (alkene or alkyne) in the substrate. clockss.org This is followed by a key bond-forming step, which can be an oxidative addition, migratory insertion, or nucleophilic attack on the activated unsaturated system. researchgate.netnih.gov

For example, in the palladium-catalyzed cyclization of 2,3-allenoic acids, the cycle involves:

Oxypalladation: The Pd(II) catalyst coordinates to the allene and is attacked intramolecularly by the carboxylic acid, forming a vinylpalladium intermediate. acs.org

Carbopalladation: This intermediate is trapped by a second allene molecule. acs.org

Nucleophilic Attack: A nucleophile (e.g., Br⁻) attacks the resulting π-allylpalladium complex. acs.org

Reductive Elimination/Oxidation: The product is released, and the resulting Pd(0) is re-oxidized to the active Pd(II) species by an external oxidant, closing the catalytic cycle. acs.org

Similarly, copper-catalyzed carbene reactions involve the formation of a copper carbene intermediate, which then reacts with an alkyne. mdpi.comencyclopedia.pub The subsequent steps can involve migratory insertion and other transformations to form the furan ring. mdpi.com The choice of metal, ligands, and reaction conditions can significantly influence the course of these catalytic cycles and the selectivity of the reaction. researchgate.netnih.gov

Intramolecular Cyclization Mechanisms

Intramolecular cyclization is a frequently employed strategy for the synthesis of the furanone ring. acs.org This can be triggered by various reagents and conditions, including acids, bases, or electrophiles.

An acid-catalyzed cyclization, for example, can proceed through the lactonization of a γ-hydroxycarboxylic acid. The reaction involves protonation of the carbonyl group, followed by intramolecular nucleophilic attack of the hydroxyl group to form the five-membered lactone ring. Keto-enol tautomerization can also play a role in these transformations.

Electrophile-induced cyclizations, such as the selenyl bromide resin-mediated lactonization, involve the attack of the electrophile (e.g., 'SeBr⁺') on the double bond of an unsaturated carboxylic acid. escholarship.orgacs.org This forms a cyclic intermediate (e.g., a seleniranium ion), which is then trapped intramolecularly by the carboxylate group to form the furanone ring. Subsequent elimination of the selenium moiety yields the final product.

In some palladium-catalyzed reactions, the intramolecular cyclization is a key step within the catalytic cycle. For instance, the intramolecular attack of a ketone enolate onto a palladium-activated alkene leads to the formation of a palladium sigma complex, which then undergoes β-hydride elimination to release the furanone product. hud.ac.uk Similarly, 5-endo-dig cyclizations are common in reactions involving alkyne substrates. unipr.itresearchgate.net

Reaction Pathways in Multi-Component Systems

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like 4-phenylfuran-2(5H)-one and its analogues from simple, readily available starting materials in a single step. These reactions are advantageous due to their process simplicity and the ease of isolating the target products. mdpi.com

A notable multi-component approach involves the telescoped reaction of an indole, an arylglyoxal (like 4-methoxyphenylglyoxal), and Meldrum's acid. mdpi.comresearchgate.net The proposed mechanism for this transformation begins with the condensation of Meldrum's acid with the arylglyoxal, which forms a Michael acceptor intermediate. mdpi.comresearchgate.net Subsequently, the indole adds to this intermediate. The process continues with an acid-catalyzed intramolecular cyclization, where the enolized carbonyl group interacts with the Meldrum's acid fragment. The final steps involve the elimination of carbon dioxide and acetone to yield a furan-2(3H)-one, which then isomerizes to the more stable target furan-2(5H)-one. mdpi.comresearchgate.net This one-pot synthesis, using triethylamine as a base in acetonitrile followed by reflux in acetic acid, can produce the desired furanone derivative in good yields (e.g., 74%). mdpi.comresearchgate.net

Another efficient one-pot, three-component synthesis involves the reaction between arylglyoxals, acetylacetone, and a phenol (such as 2,6-dimethyl phenol) under catalyst-free conditions. tubitak.gov.trnih.gov This reaction, typically carried out in refluxing acetone with triethylamine as a base, yields highly functionalized furan derivatives. tubitak.gov.trnih.gov Similarly, pyrazolo furan-2(5H)-one derivatives have been synthesized through a multi-component condensation of a pyrazole-4-carbaldehyde, pyruvic acid, and various aromatic amines in boiling acetic acid, achieving yields between 68% and 83%. nih.gov

These MCRs highlight a versatile strategy for generating structural diversity in furanone-based compounds by varying the constituent starting materials. mdpi.comnih.gov

Optimization Strategies for Synthetic Yields and Selectivity

Optimizing synthetic protocols is crucial for maximizing the yield and selectivity of 4-phenylfuran-2(5H)-one and its analogues. This involves a systematic evaluation of catalysts, ligands, solvents, temperature, and pressure.

The choice of catalyst and associated ligands is paramount in directing the stereoselectivity and efficiency of furanone synthesis. In asymmetric synthesis, chiral ligands are essential for achieving high enantioselectivity. mdpi.com

For instance, in the synthesis of α,β-disubstituted-γ-butyrolactones, cooperative catalysis involving an N-heterocyclic carbene (NHC) organocatalyst and an iridium catalyst has been developed. d-nb.info The selection of specific ligands for both the NHC and the iridium complex is critical to control the relative and absolute stereochemistry of the product, allowing access to all four possible stereoisomers. d-nb.info Similarly, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to build the furan-phenyl backbone, the choice of palladium catalyst, such as Pd(PPh₃)₄, influences reaction yields, which can range from 75–92%.

In copper-catalyzed asymmetric reactions, the ligand structure significantly impacts enantiomeric excess. The use of a C2 symmetric bisoxazoline ligand in a chromium-catalyzed allylation was found to be essential for achieving superior enantioselectivity (up to 99% ee). mdpi.com In another example, a combination of a copper(I) complex with Phosferrox ligands and an Iridium(I) complex was explored for asymmetric allylic substitution, where switching to an Ir(I)/(S,S,Sa)-L5 complex resulted in a 77% isolated yield with 99% enantiomeric excess. nih.gov

The following table summarizes the effect of different catalyst and ligand systems on the synthesis of butenolide and butyrolactone structures.

| Catalyst System | Ligand | Reaction Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| [Ir(COD)Cl]₂ / (S,S,S)-L5 | Phosphoramidite (S,S,S)-L5 | Asymmetric Allylation | 77% | 99% | nih.gov |

| Pd(OAc)₂ | Tri-(2'-furyl)phosphine (TFP) | Cross-Coupling | 59-68% | N/A | rsc.org |

| PdCl₂(dppf)₂ | dppf | Suzuki-Miyaura Coupling | Varies | N/A | researchgate.net |

| NHC / Iridium | Chiral NHC and Ir-ligands | [3+2] Annulation | High | High (Stereodivergent) | d-nb.info |

The choice of solvent can dramatically influence reaction rates, yields, and even the reaction pathway. In the synthesis of β-allenyl-2(5H)-furanones via a palladium-catalyzed cross-coupling reaction, a screening of solvents revealed significant differences in yield. rsc.org Dimethyl sulfoxide (B87167) (DMSO) was found to be the optimal solvent, providing a 59% yield, whereas other polar aprotic solvents like DMF gave a similar yield (57%), and solvents like NMP, DMA, DME, and dioxane resulted in trace amounts or significantly lower yields. rsc.org

In other synthetic approaches, polar aprotic solvents such as DMF have been shown to improve the efficiency of cyclization steps compared to alternatives like nitromethane. The effect of solvent choice is a critical parameter to optimize for any new synthetic route.

The table below illustrates the impact of different solvents on the yield of a palladium-catalyzed cross-coupling reaction to form a butenolide analogue. rsc.org

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| DMSO | 25 | 14 | 59 | rsc.org |

| NMP | 25 | 17.5 | Trace | rsc.org |

| DMF | 30 | 21 | 57 | rsc.org |

| DMA | 30 | 15.5 | 33 | rsc.org |

| DME | 30 | 22.5 | 25 | rsc.org |

| Dioxane | 30 | 22 | 15 | rsc.org |

Temperature and pressure are fundamental reaction parameters that must be carefully controlled to maximize product yield and minimize side reactions. In the synthesis of butenolides via a continuous flow protocol, lowering the temperature from 130 °C to 110 °C led to a sharp decrease in yield from 71% to just 13%. rsc.org This demonstrates the critical role of maintaining an optimal temperature for reaction kinetics.

High pressure can also be utilized to accelerate reactions and improve yields. In the synthesis of cyclo(His-Pro), a diketopiperazine with a related lactam structure, increasing pressure from 0.05 to 0.20 MPa significantly increased the product yield. spkx.net.cn Higher pressure often allows for the use of higher temperatures (superheating solvents above their boiling points), which can drastically reduce reaction times. rsc.orgspkx.net.cn For large-scale industrial production of related lactones, continuous flow reactors operating at elevated temperatures (80–100°C) and pressures (2–3 atm) are employed to optimize yield. vulcanchem.com

The following table presents data on temperature optimization for a butenolide synthesis in a continuous flow system. rsc.org

| Temperature (°C) | Pressure | System | Yield (%) | Reference |

|---|---|---|---|---|

| 130 | BPR controlled | Continuous Flow | 71 (isolated) | rsc.org |

| 110 | BPR controlled | Continuous Flow | 13 (NMR) | rsc.org |

| 80-100 | 2-3 atm | Continuous Flow | >85 (reported) | vulcanchem.com |

For the large-scale and industrial synthesis of 4-phenylfuran-2(5H)-one and its analogues, continuous flow reactors offer significant advantages over traditional batch processing. researchgate.net These systems provide superior control over reaction parameters such as temperature and pressure, enhance heat and mass transfer, and allow for the safe handling of reactive intermediates. rsc.orgresearchgate.net This level of control leads to improved selectivity, reduced reaction times, and higher yields. researchgate.net

The application of continuous flow technology has been demonstrated for the synthesis of butenolides. rsc.orgdntb.gov.ua For example, a flow protocol for butenolide synthesis was developed that reduced reaction times from 3 hours in a batch reactor to just 10-20 minutes in a flow system, while achieving comparable yields. rsc.org Furthermore, flow chemistry enables operation at temperatures exceeding the solvent's boiling point by using a back pressure regulator (BPR), which accelerates reaction kinetics safely. rsc.org

Iii. Chemical Reactivity and Transformational Chemistry of 4 Phenylfuran 2 5h One

Ring System Reactivity of the Furanone Moiety

The furanone core, a γ-lactone, is susceptible to various transformations, including oxidation, reduction, and addition reactions, reflecting the electronic nature of the α,β-unsaturated carbonyl system. mdpi.comnih.govnih.gov

Oxidation Reactions and Products (e.g., Furan-2,3-dione formation)

Oxidation of 4-phenylfuran-2(5H)-one can lead to the formation of 4-phenylfuran-2,3-dione. This transformation introduces an additional carbonyl group into the heterocyclic ring, significantly altering its electronic properties and reactivity. Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide are employed for this purpose. The reaction of furan-2,3-diones with various nucleophiles can lead to a variety of heterocyclic compounds. clockss.orgd-nb.infomdpi.com For instance, the reaction of 5-phenylfuran-2,3-dione, formed in situ from the corresponding acylpyruvic acid, with o-aminothiophenol can yield 1,4-benzothiazinones. d-nb.info

The broader class of butenolides can undergo various oxidative transformations. For example, manganese(III) acetate (B1210297) has been used in the butenolide annelation of aromatic ketones. cdnsciencepub.com Furthermore, the oxidation of furans, which can be precursors to butenolides, with singlet oxygen can yield hydroxybutenolides. thieme-connect.com

Table 1: Oxidation of 4-Phenylfuran-2(5H)-one

| Oxidizing Agent | Product |

| Potassium permanganate | 4-Phenylfuran-2,3-dione |

| Chromium trioxide | 4-Phenylfuran-2,3-dione |

Reduction Reactions and Products (e.g., Furan-2(5H)-ol formation)

Reduction of 4-phenylfuran-2(5H)-one can yield 4-phenylfuran-2(5H)-ol. This reaction typically involves the use of reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The resulting furanol is a hemiacetal that can exist in equilibrium with its open-chain tautomer.

More broadly, the reduction of the butenolide ring system is a common transformation. nih.govlookchem.com For instance, the stereoselective reduction of 2-butenolides to chiral butanolides can be achieved using reductases from cultured plant cells. lookchem.com Catalytic hydrogenation is another method, with rhodium and iridium catalysts showing potential in the asymmetric hydrogenation of γ-butenolides to γ-butyrolactones. rsc.org The reduction of the double bond in the butenolide ring of strigolactones has also been observed in plants. nih.gov

Table 2: Reduction of 4-Phenylfuran-2(5H)-one

| Reducing Agent | Product |

| Sodium borohydride | 4-Phenylfuran-2(5H)-ol |

| Lithium aluminum hydride | 4-Phenylfuran-2(5H)-ol |

Nucleophilic and Electrophilic Additions

The furanone ring in 4-phenylfuran-2(5H)-one is susceptible to both nucleophilic and electrophilic additions. The conjugated system, with its electron-deficient C5 position, is a prime target for nucleophiles. The reactivity is influenced by the substituents on the ring. mdpi.comnih.govnih.gov

Nucleophilic additions to the furanone ring system are well-documented. For example, nitrogen nucleophiles can react with substituted furanones, sometimes leading to ring-opening or the formation of new heterocyclic systems like pyrrolones. researchgate.netgoogle.com The reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with various nucleophiles demonstrates the high reactivity of the furanone core. mdpi.comnih.govnih.gov

Electrophilic additions can also occur, particularly at the double bond. For instance, the reaction of 2,3-allenoic acids can lead to the formation of substituted furanones through cyclization reactions initiated by electrophilic attack. acs.org

Reactivity of the Phenyl Substituent

The phenyl ring attached to the furanone moiety undergoes typical aromatic reactions, with its reactivity being influenced by the electron-withdrawing nature of the furanone ring.

Electrophilic Substitution Reactions on the Phenyl Ring

Electrophilic substitution reactions can occur on the phenyl ring of 4-phenylfuran-2(5H)-one, allowing for the introduction of various functional groups. Common electrophilic substitution reactions include nitration and halogenation. For instance, reagents like nitric acid can be used for nitration, while bromine can be used for halogenation.

Directed Ortho-Metalation and Cross-Coupling Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. wikipedia.orguwindsor.caharvard.eduorganic-chemistry.org In this reaction, a directing metalation group (DMG) guides the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with various electrophiles. While the furanone moiety itself is not a classical DMG, the strategic placement of other directing groups on the phenyl ring could enable this type of transformation.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively used to form carbon-carbon bonds. ysu.am This strategy is particularly valuable for synthesizing 4-substituted 2(5H)-furanones. For example, 4-tosyl-2(5H)-furanone can be coupled with various boronic acids in the presence of a palladium catalyst to yield a range of 4-aryl-2(5H)-furanones, including 4-phenylfuran-2(5H)-one. ysu.am This method offers a versatile route to a diverse library of furanone derivatives.

Table 3: Cross-Coupling Reaction for the Synthesis of 4-Aryl-2(5H)-furanones

| Reactants | Catalyst | Product |

| 4-Tosyl-2(5H)-furanone, Phenylboronic acid | PdCl2(PPh3)2 | 4-Phenyl-2(5H)-one ysu.am |

Derivatization at the 5-Position

The 5-position of the 4-phenylfuran-2(5H)-one ring is a key site for introducing chemical diversity. Reactions at this position allow for the synthesis of a wide array of substituted furanones with potential applications in medicinal chemistry and materials science.

Reactions Leading to 5-Substituted Furan-2(5H)-ones

The introduction of various substituents at the 5-position of the furanone core can be achieved through several synthetic strategies. One notable approach involves the Lewis acid-catalyzed aldol (B89426) condensation of 2-trimethylsilyloxy-4-trifluoromethylfuran with aldehydes. This reaction proceeds with good regio- and diastereoselectivity to yield 5-substituted 4-trifluoromethyl-2(5H)-furanones. researchgate.net For instance, the reaction with benzyloxyacetaldehyde leads to the formation of a key intermediate for the synthesis of trifluoromethylated branched sugars. researchgate.net

Another versatile method is the Knoevenagel condensation. This reaction has been employed to synthesize a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids. nih.gov The process involves the condensation of 5-substituted phenylfuran-2-carbaldehydes with (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid. nih.gov The resulting products have shown promising antibacterial activity. nih.gov

Furthermore, the synthesis of 5,5-disubstituted furan-2(5H)-ones has been explored. For example, a series of (E)-3-(1-iminoethyl)-5,5-disubstituted-4-(methylamino)-furan-2(5H)-ones were designed and synthesized, where the C-4 phenyl group was replaced with a methylamino group to explore new chemical space for potential fungicidal activity. sioc-journal.cn

A one-pot oxone-mediated/iodine-catalyzed oxidative rearrangement of stilbenes can produce 2,2-diaryl-2-hydroxyacetaldehydes. nih.gov These intermediates can then undergo a one-pot Still–Gennari olefination followed by cyclization to yield 5,5-diaryl-γ-butenolides. nih.gov

The following table summarizes representative examples of reactions leading to 5-substituted furan-2(5H)-ones.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Stilbenes | Oxone, Iodine (catalyst) | 2,2-Diaryl-2-hydroxyacetaldehydes | Not specified | nih.gov |

| 2,2-Diaryl-2-hydroxyacetaldehydes | Still–Gennari olefination reagents, then cyclization | 5,5-Diaryl-γ-butenolides | Not specified | nih.gov |

| 5-Substituted phenylfuran-2-carbaldehydes | (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid, Knoevenagel condensation | (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids | Not specified | nih.gov |

| 2-Trimethylsilyloxy-4-trifluoromethylfuran, Aldehydes | Lewis Acid (catalyst) | 5-Substituted 4-trifluoromethyl-2(5H)-furanones | Good | researchgate.net |

Introduction of Halogenated Substituents

Halogenation at the 5-position of the furanone ring provides valuable intermediates for further synthetic transformations, such as cross-coupling reactions. The introduction of halogens like bromine and fluorine has been documented.

For example, the synthesis of 3-fluoro-4,5-diphenylfuran-2(5H)-one has been achieved from benzoin (B196080) ethers. researchgate.net The process involves the transformation of a mixture of ethyl (E)- and (Z)-4-alkoxy-2-fluoro-3,4-diphenylbut-2-enoates using bromine in tetrachloromethane at room temperature. researchgate.net Interestingly, the non-cyclizable Z-isomers gradually isomerize to the cyclizable E-isomers during the reaction. researchgate.net

The synthesis of 3-((5-bromopyridin-2-yl)oxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one highlights a more complex substitution pattern. vulcanchem.com A plausible synthetic route involves the bromination of an intermediate, followed by coupling with 5-bromo-2-hydroxypyridine. vulcanchem.com

The table below provides examples of reactions for introducing halogenated substituents.

| Starting Material/Intermediate | Reagents and Conditions | Product | Reference |

| Ethyl (E)- and (Z)-4-alkoxy-2-fluoro-3,4-diphenylbut-2-enoates | Bromine, Tetrachloromethane, Room Temperature | 3-Fluoro-4,5-diphenylfuran-2(5H)-one | researchgate.net |

| 5,5-Dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one intermediate | N-Bromosuccinimide (NBS), Radical initiator | Brominated intermediate | vulcanchem.com |

| Brominated intermediate | 5-Bromo-2-hydroxypyridine, Mitsunobu or Ullmann conditions | 3-((5-Bromopyridin-2-yl)oxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one | vulcanchem.com |

Ring Transformation and Rearrangement Reactions

The furanone ring of 4-phenylfuran-2(5H)-one and its derivatives can undergo fascinating ring transformation and rearrangement reactions, leading to the formation of different heterocyclic systems or rearranged furanone structures.

An unusual thermal rearrangement of aminocyclobutenones has been observed to form 5H-furanones. soton.ac.uk This reaction is influenced by a previously unknown steric buttressing effect. soton.ac.uk For instance, the thermolysis of 4-hydroxy-4-phenyl-3-(dimethylamino)-2-(triisopropylsilyl)cyclobut-2-en-1-one in 1,4-dioxane (B91453) at 150 °C yields 5-phenyl-4-(dimethylamino)-3-(triisopropylsilyl)furan-2(5H)-one. soton.ac.uk

Stevens and Wittig rearrangements of ammonium (B1175870) salts containing a 3-phenyl-2-propynyl group can lead to the formation of substituted furanones. The products of a Stevens 3,2-rearrangement can undergo an intramolecular 1,5-hydride shift. researchgate.net Subsequent treatment of the resulting mixture with concentrated hydrochloric acid can lead to the formation of 3-hydroxy-5-methyl-4-phenylfuran-2(5H)-one from the nonhydrogenated keto ester intermediate. researchgate.net

Furthermore, 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles can undergo thermal aromatization and photooxidative transformations to yield various nitrogen-containing compounds, including pyrrole (B145914) derivatives. scribd.com Mild acidic hydrolysis of these dihydrofurans can also lead to the formation of tetrahydro-2-oxofuran-3,4-dicarbonitriles. scribd.com

The oxidative rearrangement of stilbenes provides a pathway to 5,5-diaryl-γ-butenolides. nih.gov This one-pot reaction proceeds through the formation of 2,2-diaryl-2-hydroxyacetaldehydes. nih.gov

The table below details some of these ring transformation and rearrangement reactions.

| Starting Material | Reagents and Conditions | Product(s) | Key Transformation | Reference |

| 4-Hydroxy-4-phenyl-3-(dimethylamino)-2-(triisopropylsilyl)cyclobut-2-en-1-one | 1,4-Dioxane, 150 °C | 5-Phenyl-4-(dimethylamino)-3-(triisopropylsilyl)furan-2(5H)-one | Thermal rearrangement | soton.ac.uk |

| Products of Stevens 3,2-rearrangement of specific ammonium salts | Concentrated Hydrochloric Acid | 3-Hydroxy-5-methyl-4-phenylfuran-2(5H)-one | Cyclization of keto ester intermediate | researchgate.net |

| 2-Amino-4,5-diaryl-4,5-dihydrofuran-3,4-dicarbonitriles | Ethane-1,2-diol, reflux | 2-Amino-4,5-diarylfuran-3-carbonitriles | Thermal aromatization | scribd.com |

| Stilbenes | Oxone, Iodine (catalyst) | 2,2-Diaryl-2-hydroxyacetaldehydes, then 5,5-Diaryl-γ-butenolides | Oxidative rearrangement and cyclization | nih.gov |

Iv. Structural Modification and Derivatization Strategies for 4 Phenylfuran 2 5h One Analogues

Design Principles for Furanone Libraries

The construction of furanone libraries is a systematic process that employs specific design principles to ensure a wide range of chemical diversity. This diversity is essential for exploring the vast chemical space and increasing the probability of discovering compounds with desired biological activities.

Diversity-oriented synthesis (DOS) is a powerful strategy used to create collections of structurally diverse small molecules. cam.ac.ukcam.ac.uk Unlike target-oriented synthesis, which focuses on a single product, DOS aims to generate a library of compounds with varied skeletons and functional groups. cam.ac.uk This approach is particularly useful for building furanone libraries, as it allows for the exploration of a broad range of structural motifs. For instance, a DOS strategy was employed to synthesize novel (E)-3-(1-iminoethyl)-5,5-disubstituted-4-(methylamino)furan-2(5H)-ones by replacing the C-4 phenyl group of the parent compound with a methylamino group. sioc-journal.cnsioc-journal.cn This modification, along with variations at the 5-position, led to a library of eighteen new compounds with unexpected insecticidal activity. sioc-journal.cnsioc-journal.cnresearchgate.net The rationale behind such approaches is that introducing structural diversity can lead to the discovery of novel biological functions. cam.ac.uk

The synthesis of these libraries often involves multi-step reaction sequences that introduce complexity and diversity at each step. For example, the synthesis of the aforementioned furanone library started from methyl 2-hydroxy-2-methylpropanoate and methyl 1-hydroxycyclohexane-1-carboxylate, undergoing a four-step reaction sequence to yield the final products. sioc-journal.cn The use of privileged structures, which are molecular scaffolds known to be associated with bioactive molecules, is another key principle in DOS. cam.ac.uk The furanone core itself can be considered a privileged structure, and its derivatization through DOS can lead to compounds with a higher likelihood of biological relevance.

Scaffold hopping and bioisosteric replacement are two intertwined strategies in drug design aimed at modifying a molecule's core structure while retaining or improving its biological activity. researchgate.netnih.govnih.gov Scaffold hopping involves replacing the central framework of a molecule with a different scaffold to access novel chemical space and improve properties like synthetic accessibility or patentability. nih.govscispace.com Bioisosteric replacement, a more general concept, involves swapping functional groups with others that possess similar biological properties. nih.gov

Diversity-Oriented Synthesis Approaches

Functionalization at Key Positions

The furanone ring of 4-phenylfuran-2(5H)-one offers several positions for functionalization, each providing an opportunity to modulate the molecule's properties. The 3-, 4-, and 5-positions are particularly important targets for derivatization.

The 3-position of the furanone ring is a common site for introducing structural diversity. Various substituents can be introduced at this position to influence the electronic and steric properties of the molecule. For instance, the synthesis of 3-aryl-5-halo-2(5H)-furanones has been explored, where different aryl groups were introduced at the 3-position. sci-hub.st The nature of the substituent at the 3-position can have a significant impact on the molecule's reactivity and biological activity. For example, in a series of 3,4-diphenyl-2(5H)-furanone derivatives, the introduction of fluorine-containing substituents at the C-3 phenyl ring was a key strategy for developing potent and selective COX-1 inhibitors. nih.gov

The synthesis of 3-substituted furanones can be achieved through various methods. One approach involves the reaction of 2,3-furandione (B3054831) with different nucleophiles. mdpi.com Another method involves the functionalization of a pre-existing furanone core. For example, 3-bromo-2(5H)-furanone can be synthesized from 2(5H)-furanone by bromine addition followed by dehydrobromination. unipi.it This bromo-substituted furanone can then serve as a versatile intermediate for further modifications at the 3-position. The introduction of different functional groups, such as amides, can also be achieved at this position. A one-pot tandem approach has been developed for the synthesis of functionalized 3-hydroxy-2-furanyl-acrylamides, highlighting the versatility of the furanone scaffold for creating complex molecular architectures. acs.org

The phenyl group at the 4-position of the furanone ring is a critical determinant of the molecule's biological activity. Modifications to this phenyl ring can significantly alter the compound's interaction with its biological target. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the 4-phenyl ring can have a profound effect on potency and selectivity. nih.gov For example, in a series of 3-(4-substituted-phenyl)-4-(4-methylsulfonamidophenyl)-2(5H)furanones, compounds with neutral or electronegative halogen substituents at the para-position of the C-3 phenyl ring (structurally analogous to the C-4 phenyl in 4-phenylfuran-2(5H)-one) exhibited different selectivity profiles compared to those with electron-donating groups. nih.gov

Quantitative structure-activity relationship (QSAR) studies on 5-aryl-2,2-dialkyl-4-phenyl-3(2H)furanone derivatives revealed that more hydrophobic substituents at the 4-position of the phenyl ring improved inhibitory action against COX-2. ijpsonline.comijpsonline.com Specifically, a fluorine substituent at the 3-position of the 4-phenyl ring was found to be preferable. ijpsonline.comijpsonline.com Conversely, in another study on 3,4-diphenyl-2(5H)-furanones, compounds with a fluoro-substituent on the C-4 phenyl ring were found to be inactive as COX inhibitors. nih.gov However, the presence of a 4-methoxy group on the C-4 phenyl ring, combined with fluorine-containing substituents on the C-3 phenyl ring, resulted in potent and selective COX-1 inhibitors. nih.gov These findings underscore the complex interplay between substituent effects and biological activity.

Table 1: Effect of Substituents at the 4-Phenyl Position on COX Inhibition

| Parent Scaffold | Substituent on 4-Phenyl Ring | Observed Effect | Reference |

| 3-(4-substituted-phenyl)-4-(4-methylsulfonamidophenyl)-2(5H)furanone | Neutral or electronegative halogen (p-position) | Inhibition of both COX-1 and COX-2 | nih.gov |

| 3-(4-substituted-phenyl)-4-(4-methylsulfonamidophenyl)-2(5H)furanone | Electron-donating (Me or OMe) | Selective inhibition of COX-2 | nih.gov |

| 5-aryl-2,2-dialkyl-4-phenyl-3(2H)furanone | More hydrophobic | Improved COX-2 inhibitory action | ijpsonline.comijpsonline.com |

| 3,4-diphenyl-2(5H)-furanone | Fluoro | Inactive as COX inhibitors | nih.gov |

| 3,4-diphenyl-2(5H)-furanone | 4-Methoxy | Potent and selective COX-1 inhibition (with F on C-3 phenyl) | nih.gov |

The 5-position of the furanone ring is another key site for structural modification. The introduction of substituents at this position can lead to the formation of 5,5-disubstituted furanones, which often exhibit interesting biological properties. nih.gov A variety of synthetic methods have been developed to access these compounds. For example, optically active 5,5-disubstituted 4-amino- and 4-hydroxy-2(5H)-furanones can be synthesized from (S)-ketone cyanohydrins. nih.gov This method allows for the introduction of different substituents at the 5-position, leading to a diverse range of furanone derivatives.

The derivatization of the 5-position is not limited to the introduction of alkyl or aryl groups. Halogenated spiro bi-2(5H)-furanones have also been synthesized, demonstrating the versatility of the furanone scaffold. acs.org Furthermore, the 5-position can be functionalized to introduce reactive handles for further chemical transformations. For example, 2(5H)-furanones with m- or p-bromo- and p-tosyloxyphenyl groups at the 5-position have been synthesized and used as cross-coupling partners in Suzuki-Miyaura reactions. mdpi.com This allows for the construction of more complex molecules with extended aromatic systems. The synthesis of 5,5-disubstituted 2(3H)-dihydrofuranones containing side-chain carbonyl functions has also been reported, further expanding the scope of derivatization at the 5-position. acs.org These strategies provide a powerful means to generate novel furanone analogues with diverse structural features and potential applications.

Table 2: Synthetic Strategies for Derivatization of the 5-Position

| Synthetic Strategy | Starting Material | Product | Reference |

| Cyclization of acyloxynitriles | (S)-Ketone cyanohydrins | 5,5-disubstituted (S)-4-amino-2(5H)-furanones | nih.gov |

| Ti-mediated aldol (B89426) addition and cyclo-condensation | Aldehydes and esters | 5-(Aryl)-2(5H)-furanones | mdpi.com |

| Reaction with Hg/Nafion-H | 4-Hydroxy-2-alkynones | 4-alkoxy-5,5-disubstituted 2(5H)-furanones | oup.com |

| Bromination and reductive debromination | 5-Methyl-2(5H)-furanone | 3-Bromo-5-methylene-2(5H)-furanone | unipi.it |

Substituent Effects at the 4-Phenyl Position

Incorporation of Heterocyclic and Aryl Moieties

The fusion or conjugation of the furanone ring with other heterocyclic or aryl systems is a prominent strategy to create hybrid molecules. This approach aims to combine the pharmacophoric features of different scaffolds, potentially leading to compounds with enhanced or novel biological profiles.

The synthesis of hybrid molecules that incorporate both a furanone and a thiazolidinone ring is a key area of interest in medicinal chemistry. Thiazolidin-4-ones are a well-known class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The combination of these two moieties can lead to synergistic effects or novel mechanisms of action.

The general synthetic approach to create such conjugates often involves a multi-step process. A common strategy begins with the synthesis of a Schiff base by condensing an amino-functionalized thiazole (B1198619) with an appropriate aldehyde. This intermediate can then be cyclized with thioglycolic acid to form the thiazolidinone ring. nih.gov For furanone-thiazolidinone conjugates, a furanone derivative bearing a suitable functional group, such as an aldehyde or an amine, would be used as a starting material or intermediate in this sequence. For instance, a 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3H)-one has been used as a precursor to synthesize various N-heterocycles. researchgate.net

Research into related thiazole-thiazolidinone conjugates has identified compounds with significant anti-inflammatory activity, acting as selective cyclooxygenase-1 (COX-1) inhibitors. mdpi.com Structure-activity relationship (SAR) studies on these hybrids have shown that the nature and position of substituents on the benzylidene ring attached to the thiazolidinone core are critical for activity. mdpi.com

Table 1: Examples of Synthesized Thiazolidinone Derivatives and their Biological Significance

| Compound Class | Synthetic Precursors | Key Moieties | Observed Biological Activity | Reference |

|---|---|---|---|---|

| 4-Thiazolidinones | 2-chloro pyridine-3-carboxylic acid, 2-amino-6-methoxy-benzothiazole | Pyridine, Benzothiazole, Thiazolidinone | Antimicrobial | nih.gov |

| 5-Benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones | 2-Amino-5-methylthiazole, Chloroacetyl chloride, Substituted benzaldehydes | Thiazole, Thiazolidinone | Anti-inflammatory (COX-1 inhibition) | mdpi.com |

Indole (B1671886) is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. nih.gov The creation of indole-furanone hybrids aims to leverage the biological activities associated with both ring systems. These hybrids have been investigated for various therapeutic applications, particularly as anticancer agents. nih.gov

One synthetic strategy involves the electrophilic substitution of indoles with a furanone moiety. For example, a series of indole-substituted furanones were developed and evaluated as anti-tubulin agents. nih.gov In this research, modifications to a diarylpyrrolinone lead compound included replacing the pyrrolinone nitrogen with an oxygen atom to create the furanone analogue. This led to the discovery of a furanone derivative with sub-micromolar anti-cancer potency that inhibits tubulin polymerization. researchgate.net The synthesis of such hybrids can also be achieved through multicomponent reactions, which allow for the efficient construction of complex molecules from simple starting materials. The structural versatility of the indole ring allows for substitutions that can significantly modulate the biological activity of the resulting hybrid compound. nih.gov

Table 2: Research Findings on Indole-Furanone Hybrid Compounds

| Hybrid Compound Type | Synthetic Approach | Key Findings | Potential Application | Reference |

|---|---|---|---|---|

| Indole-Substituted Furanones | Modification of a lead diarylpyrrolinone by replacing the pyrrolinone with a furanone ring. | Compound 11 (a furanone analog) showed an EC₅₀ value of 0.6 μM against U-937 cancer cells. | Anticancer (Anti-tubulin agent) | nih.gov |

| Indole-Heterocycle Hybrids | Synthesis of hybrids containing indole and furan (B31954) rings. | The resulting structures demonstrated potent antiproliferative activities. | Anticancer | researchgate.net |

Modifying the aryl and furanone portions of the 4-phenylfuran-2(5H)-one core allows for the fine-tuning of its chemical and physical properties. The synthesis of substituted phenylfuran systems can be achieved through various methods, including one-pot multicomponent reactions. For instance, a series of 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one derivatives were synthesized in high yields by combining arylglyoxals, acetylacetone, and substituted phenols under catalyst-free conditions. nih.gov This approach highlights a practical and efficient way to generate highly functionalized furan derivatives.

The synthesis of related benzofuran (B130515) systems, which can be considered a type of phenyloxafuran, has also been extensively studied. sioc-journal.cn Methods for constructing 2-substituted and 2,3-disubstituted benzofurans often involve palladium-catalyzed Sonogashira coupling followed by a cyclization sequence, starting from o-halophenols and terminal alkynes. mdpi.com These synthetic strategies provide access to a wide variety of substituted phenylfuran and phenyloxafuran systems, which are valuable for developing new materials and therapeutic agents. nih.govsioc-journal.cn

Indole-Furanone Hybrid Compounds

Stereoselective Synthesis of Chiral Furanone Derivatives

The synthesis of furanone derivatives in an enantiomerically pure form is of significant interest, as the stereochemistry of a molecule often dictates its biological activity. Stereoselective synthesis aims to control the formation of new stereogenic centers, leading to specific enantiomers or diastereomers.

A classic strategy for stereoselective synthesis involves the use of a chiral auxiliary. This method covalently attaches a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product.

For furanone derivatives, alcohols like menthol (B31143) have been successfully employed as chiral auxiliaries. rsc.orgscispace.com For example, (5S)-5-(d-menthyloxy)-2(5H)-furanone can be prepared and used in asymmetric transformations to produce acyclic and cyclic products with high stereoselectivity. scispace.comrsc.org This approach allows for reliable and predictable stereocontrol. However, from a green chemistry perspective, the use of chiral auxiliaries is sometimes considered inefficient and not atom-economical due to the need for additional steps to attach and remove the auxiliary. rsc.org

Table 3: Chiral Auxiliaries in Furanone Synthesis

| Chiral Auxiliary | Furanone Substrate | Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| (-)-Menthol | 5-Hydroxyfuranone | Acetalization | (5R)-5-(l-menthyloxy)-2(5H)-furanone | scispace.com |

| (+)-Menthol | 5-Hydroxyfuranone | Acetalization | (5S)-5-(d-menthyloxy)-2(5H)-furanone | scispace.com |

Modern synthetic chemistry increasingly relies on catalytic methods for stereoselective transformations. Organocatalysis and biocatalysis (using enzymes) are powerful tools that often offer high enantioselectivity under mild reaction conditions, aligning with the principles of green chemistry. rsc.org

Enzymatic Methods: Lipases are commonly used enzymes for the kinetic resolution of racemic furanones and their precursors. mdpi.com For example, an immobilized lipase (B570770) can be used for the selective acylation of a racemic alcohol, which is a precursor to the furanone ring. This process allows for the separation of enantiomers, providing access to optically active furanone derivatives. acs.org This biocatalytic resolution has been a key step in the synthesis of complex molecules like the HIV protease inhibitor UIC-94017 (TMC-114). acs.org

Organocatalytic Methods: Organocatalysis utilizes small chiral organic molecules to catalyze asymmetric reactions. This field has provided numerous elegant solutions for the stereoselective synthesis of furanone derivatives.

Kinetic Resolution: Chiral organocatalysts, such as bifunctional thiourea-amine catalysts, have been used for the kinetic resolution of racemic furanone derivatives through asymmetric [3+2] cycloadditions, achieving high selectivity factors. mdpi.com

Vinylogous Reactions: The direct vinylogous conjugate addition of substituted furanones to electrophiles like benzoyl acrylonitrile (B1666552) can be promoted by organocatalysts, yielding products with vicinal tertiary and quaternary stereocenters with excellent enantioselectivities (up to 99% ee). acs.org Similarly, organocatalyzed direct vinylogous aldol reactions of γ-substituted furanones with aldehydes have been developed to produce chiral γ,γ-disubstituted γ-butenolides. figshare.com

These catalytic methods represent the forefront of stereoselective synthesis, offering efficient and environmentally benign routes to valuable chiral furanone building blocks. rsc.orgacs.orgfigshare.com

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-Phenylfuran-2(5H)-one |

| Thiazolidin-4-one |

| Thioglycolic acid |

| 3-((2-Chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3H)-one |

| Diarylpyrrolinone |

| 1-(4-(3,5-Dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one |

| Arylglyoxal |

| Acetylacetone |

| Benzofuran |

| o-Halophenol |

| Terminal alkyne |

| (5S)-5-(d-menthyloxy)-2(5H)-furanone |

| Menthol |

| (5R)-5-(l-menthyloxy)-2(5H)-furanone |

| 3,4-Dihalo-5-hydroxy-2(5H)-furanone |

| Borneol |

| UIC-94017 (TMC-114) |

| Benzoyl acrylonitrile |

| γ-Butenolide |

| Indole |

| Benzimidazole |

| Pyridine |

| Thiazole |

| 2-chloro pyridine-3-carboxylic acid |

| 2-amino-6-methoxy-benzothiazole |

| 2-Amino-5-methylthiazole |

| Chloroacetyl chloride |

| 5-Hydroxyfuranone |

| Lipase |

Resolution of Racemic Mixtures using Chiral Bases

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the synthesis of optically active compounds. wikipedia.org For racemic mixtures of 4-phenylfuran-2(5H)-one and its analogues, one of the most established methods is the use of an enantiomerically pure chiral base to form diastereomeric salts. wikipedia.orgspcmc.ac.in This strategy leverages the principle that diastereomers possess different physical properties, such as solubility, which allows for their separation by conventional techniques like fractional crystallization. spcmc.ac.inlibretexts.org

The underlying principle of this method involves an acid-base reaction between the racemic compound, which must possess an acidic functional group, and a single enantiomer of a chiral base. spcmc.ac.in In the context of furanones, this is particularly applicable to hydroxylated derivatives, such as 4-hydroxy-5-substituted-2(5H)-furanones, which are structurally related to the title compound. google.com The reaction of a racemic acid ((+)-A and (-)-A) with a pure chiral base ((+)-B) results in the formation of a mixture of two diastereomeric salts: [(+)-A·(+)-B] and [(-)-A·(+)-B]. spcmc.ac.in These diastereomers are not mirror images and thus exhibit different solubilities in a given solvent system. wikipedia.orgspcmc.ac.in This solubility difference enables the selective precipitation of one of the diastereomeric salts. google.com

Once the less soluble diastereomeric salt has been separated by filtration, the enantiomerically pure acid can be recovered. google.com This is typically achieved by treating the isolated salt with a strong acid, which protonates the carboxylate (or enolate) and liberates the desired enantiomer, while the chiral base is converted into its corresponding salt. google.comlibretexts.org The other enantiomer can often be recovered from the mother liquor, which contains the more soluble diastereomeric salt, by a similar acidification process. google.com

The selection of the appropriate chiral base is crucial for a successful resolution and often requires empirical screening of several candidates and solvent systems to achieve efficient separation. A variety of naturally occurring and synthetic chiral bases are available for this purpose.

Table 1: Commonly Used Chiral Bases for the Resolution of Acidic Compounds

| Chiral Base | Type | Source |

| Cinchonidine | Alkaloid | Natural |

| Cinchonine | Alkaloid | Natural |

| Quinine | Alkaloid | Natural |

| Quinidine | Alkaloid | Natural |

| Brucine | Alkaloid | Natural |

| Strychnine | Alkaloid | Natural |

| Dehydroabietylamine | Diterpene Amine | Natural |

| Ephedrine | Amino Alcohol | Natural |

| (R/S)-α-Methylbenzylamine | Amine | Synthetic |

| Amphetamine | Amine | Synthetic |

| This table presents a list of chiral bases that are frequently employed for the resolution of racemic acidic compounds through the formation of diastereomeric salts. google.comlibretexts.org |

While this classical resolution method is powerful, its efficiency is dependent on the successful crystallization of one diastereomer. The process can sometimes be laborious, potentially requiring multiple recrystallizations to achieve high enantiomeric purity. libretexts.org

V. Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 4-Phenylfuran-2(5H)-one provides distinct signals that correspond to each type of proton within the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the furanone ring and the attached phenyl group resonate at characteristic chemical shifts (δ).

The methylene (B1212753) protons (H-5) on the lactone ring typically appear as a doublet, while the vinylic proton (H-3) presents as a triplet due to coupling with the methylene protons. The protons on the phenyl group usually show up as a multiplet in the aromatic region of the spectrum.

Table 1: Representative ¹H NMR Spectral Data for 4-Phenylfuran-2(5H)-one in CDCl₃

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| CH₂ (H-5) | ~5.24 | d (doublet) | ~1.8 |

| CH (H-3) | ~6.39 | t (triplet) | ~1.8 |

| Phenyl-H | ~7.46–7.52 | m (multiplet) | - |

Data sourced from a representative analysis and may vary slightly based on experimental conditions.

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon framework of the molecule. The spectrum for 4-Phenylfuran-2(5H)-one shows distinct peaks for the carbonyl carbon, the olefinic carbons of the furanone ring, the aliphatic methylene carbon, and the carbons of the phenyl ring. The carbonyl carbon (C-2) is characteristically found far downfield.

Table 2: Representative ¹³C NMR Spectral Data for 4-Phenylfuran-2(5H)-one in CDCl₃

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| C-5 (CH₂) | ~71.0 |

| C-3 (CH) | ~113.0 |

| Phenyl-C | ~126.4, 129.3, 129.6 |

| C-4 (quaternary) | ~131.7, 163.9 |

| C-2 (C=O) | ~173.8 |

Data sourced from a representative analysis and may vary slightly based on experimental conditions.

To unambiguously assign proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed. Methods like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) H-C couplings. These analyses are crucial for piecing together the molecular puzzle, confirming, for instance, the connection between the phenyl group and the C-4 position of the furanone ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to a very high degree of accuracy. For 4-Phenylfuran-2(5H)-one (C₁₀H₈O₂), the calculated exact mass for the protonated molecule [M+H]⁺ is 161.0603. Experimental HRMS data that closely matches this theoretical value provides strong evidence for the compound's elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. This method is used to determine the purity of a sample of 4-Phenylfuran-2(5H)-one and to confirm its molecular weight. In an LC-MS analysis, the compound would first travel through an HPLC column and then be detected by the mass spectrometer, which would show a peak corresponding to its molecular ion, further confirming its identity. mdpi.comarabjchem.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful, non-destructive techniques used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a characteristic spectrum is produced that serves as a molecular fingerprint. In the context of 4-phenylfuran-2(5H)-one, these techniques are crucial for verifying the presence of its key structural motifs.

The IR spectrum of a furanone derivative is characterized by several key absorption bands corresponding to the vibrations of its constituent functional groups. The most prominent of these is the stretching vibration of the carbonyl group (C=O) within the γ-lactone ring, which typically appears as a strong absorption in the region of 1760-1690 cm⁻¹. libretexts.org The exact wavenumber can be influenced by ring strain and conjugation.

The presence of the phenyl group is confirmed by C-H stretching vibrations of the aromatic ring, which are generally observed between 3100-3000 cm⁻¹. libretexts.org In-ring carbon-carbon (C-C) stretching vibrations for the aromatic ring typically appear in the 1600-1400 cm⁻¹ range. libretexts.org The furanone ring itself contributes to the spectrum with C-O stretching vibrations, which are usually found between 1320-1000 cm⁻¹, and C=C stretching from the unsaturated part of the lactone ring. libretexts.orgorgchemboulder.com

Research on various furanone derivatives provides specific examples of these characteristic absorptions. For instance, studies on related furanone compounds have identified carbonyl (C=O) bands and other characteristic peaks that confirm their molecular structure. rsc.orgresearchgate.net The synthesis and characterization of N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide (MFC), a furan (B31954) derivative, utilized FT-IR to confirm its structure before further analysis. arabjchem.org

Table 1: Typical Infrared Absorption Frequencies for 4-Phenylfuran-2(5H)-one Functional Groups

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H (in CH₂) | Stretch | 3000 - 2850 | Medium |

| Carbonyl (C=O) in γ-Lactone | Stretch | 1760 - 1690 | Strong |

| Alkene (C=C) in Furanone Ring | Stretch | 1680 - 1640 | Medium |

| Aromatic C-C | In-ring Stretch | 1600 - 1400 | Medium to Weak |

| Ether (C-O) in Lactone Ring | Stretch | 1320 - 1000 | Strong |

| Aromatic C-H | Out-of-plane (oop) Bend | 900 - 675 | Strong |

X-ray Diffraction Analysis

For furanone derivatives, single-crystal X-ray diffraction analysis has been instrumental in confirming their molecular structures. For example, the crystal structure of 4-(2-chloroanilino)-3-phenylfuran-2(5H)-one revealed the presence of two crystallographically independent molecules in the asymmetric unit. nih.gov In these molecules, the central furan-2(5H)-one ring exhibited different dihedral angles with the attached phenyl and chlorobenzene (B131634) rings, highlighting the conformational flexibility of the structure. nih.gov

Structural databases, such as the Cambridge Structural Database (CSD) and the Inorganic Crystal Structure Database (ICSD), serve as repositories for the vast amount of crystallographic data generated, allowing for comparative studies. utexas.edufiz-karlsruhe.decam.ac.uk The analysis of furan derivatives often involves software like SHELX for structure solution and refinement. The structural data from X-ray analysis, including unit cell dimensions and space groups, are crucial for understanding the solid-state properties of these compounds. researchgate.nettandfonline.com

Table 2: Illustrative Crystallographic Data for a Phenylfuranone Derivative

| Parameter | Value (for 4-(2-chloroanilino)-3-phenylfuran-2(5H)-one) |

|---|---|

| Chemical Formula | C₁₆H₁₂ClNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Molecules per Asymmetric Unit (Z') | 2 |

| Dihedral Angle (Furanone/Phenyl) | Molecule A: 43.33 (8)°, Molecule B: 47.79 (8)° |

| Dihedral Angle (Furanone/Chlorophenyl) | Molecule A: 20.16 (8)°, Molecule B: 13.87 (8)° |

The packing of molecules in a crystal is governed by a network of intermolecular interactions. X-ray diffraction allows for the detailed analysis of these forces, which include hydrogen bonds and π-π stacking. mdpi.com While 4-phenylfuran-2(5H)-one itself lacks strong hydrogen bond donors, its derivatives often feature such interactions. In the crystal structure of 4-(2-chloroanilino)-3-phenylfuran-2(5H)-one, molecules are linked into chains by C—H⋯O hydrogen bonds. nih.goviucr.org

Furthermore, π-π stacking interactions are significant in aromatic systems. These interactions, where the π-orbitals of adjacent aromatic rings overlap, play a crucial role in the stability of the crystal structure. nih.gov In the aforementioned chloroanilino derivative, π-π contacts were observed between the furanone and aniline (B41778) rings, with centroid-to-centroid distances of 3.754 Å and 3.817 Å. nih.gov Additionally, C—H⋯π interactions contribute to the formation of a two-dimensional sheet structure. nih.gov The study of such non-covalent interactions is critical for crystal engineering, where the goal is to design molecules that self-assemble into desired solid-state architectures. rsc.org

Determination of Molecular and Crystal Structures

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

For chiral molecules like substituted furanones, determining the absolute configuration (the specific spatial arrangement of its atoms) is essential. Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org

The experimental ECD spectrum is compared with spectra predicted by quantum-chemical calculations for different possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. nih.govnih.gov This method has been successfully applied to new furanone derivatives isolated from natural sources, such as byssochlanones A and B from an endophytic fungus and siamfuranones A-C from Uvaria siamensis. nih.govnih.gov In cases where a molecule is flexible, a concerted application of multiple chiroptical techniques, including ECD and Vibrational Circular Dichroism (VCD), may be necessary for a reliable assignment. acs.orgacs.orgresearchgate.net The relationship between the sign of the Cotton effects in the CD spectrum and the absolute configuration at the stereocenter of the furanone ring has been established as a valuable rule for stereochemical assignment. core.ac.uk

Vi. Computational Chemistry and Theoretical Investigations of 4 Phenylfuran 2 5h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. cnr.itgoogle.com It is particularly effective for predicting molecular properties by calculating the electron density rather than the full wavefunction. cnr.it For furanone derivatives, DFT methods like B3LYP are commonly employed to optimize molecular geometries, predict spectroscopic data, and analyze electronic properties such as molecular orbitals and electrostatic potential. nih.govresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. cnr.itnih.gov For 4-phenylfuran-2(5H)-one, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

The results of geometry optimization are typically validated by comparing the calculated parameters with experimental data from techniques like X-ray crystallography, where available. iucr.orgmdpi.com